

What is the chemical structure of Aspinonene?

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Compound of Interest

Compound Name: Aspinonene

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Aspinonene: A Comprehensive Technical Guide

This technical guide offers an in-depth overview of **Aspinonene**, a fungal secondary metabolite. It is intended for researchers, scientists, and drug development professionals, providing detailed information on its chemical structure, physicochemical properties, biosynthesis, and isolation. While the biological profile of **Aspinonene** is not yet extensively studied, this guide also explores potential biological activities and relevant experimental protocols based on structurally related compounds.

Chemical Structure and Physicochemical Properties

Aspinonene is a polyketide natural product first isolated from the fungus *Aspergillus ochraceus*.^[1] Its structure is characterized by a nine-carbon backbone that includes an epoxide ring, a vinyl ether, and multiple hydroxyl groups, presenting a complex stereochemistry.^{[2][3]} The systematic IUPAC name for **Aspinonene** is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.^{[2][4][5]}

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic characterization data for **Aspinonene**.

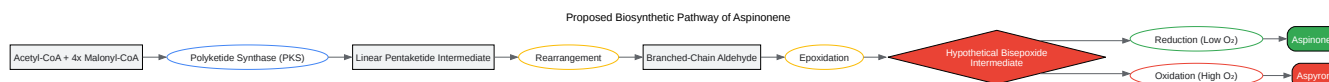
| Property | Value | Source |
|-------------------|--|-----------|
| Molecular Formula | C ₉ H ₁₆ O ₄ | [1][2][5] |
| Molecular Weight | 188.22 g/mol | [1][2][5] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2][4][5] |
| CAS Number | 157676-96-5 | [1][2] |
| Appearance | Colorless oil | [2][6] |
| Solubility | Soluble in methanol, DMSO, and chloroform | [2][6] |

| Spectroscopic Method | Description |
|----------------------|---|
| ¹ H-NMR | Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons have been used for structural determination. ^{[6][7]} |
| ¹³ C-NMR | Resonances for olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons confirm the carbon skeleton. ^[7] |
| Mass Spectrometry | The molecular ion peak is consistent with the molecular formula C ₉ H ₁₆ O ₄ . ^[7] |

Biosynthesis of Aspinonene

Aspinonene is a branched pentaketide derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.^[2] Its biosynthesis is closely intertwined with that of aspyrone, another secondary metabolite produced by *Aspergillus ochraceus*.^{[1][8]} The pathways for these two molecules diverge from a common hypothetical bisepoxide intermediate.^{[8][9]} The final step is determined by the cellular redox state, which is influenced by the concentration of dissolved

oxygen during fermentation.[8][9] High oxygen levels favor an oxidation reaction to produce aspyrone, whereas lower oxygen levels lead to a reductive reaction, yielding **Aspinonene**. [8][9]



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Proposed biosynthetic pathway of **Aspinonene**.

Experimental Protocols

3.1. Isolation of **Aspinonene** from *Aspergillus ochraceus*

The following protocol is based on the methodology described for the initial discovery and isolation of **Aspinonene**. [1]

1. Fermentation:

- Organism: *Aspergillus ochraceus* (e.g., strain DSM-7428).
- Culture Medium: A suitable liquid medium that supports fungal growth and secondary metabolite production. An acidic culture medium is reported to be crucial for **Aspinonene** production.
- Conditions: Cultivate the fungus in stirred fermentors (e.g., 10 dm³). Maintain the pH between 3.5 and 4.5. The logarithmic growth phase typically occurs after approximately 100 hours.

2. Extraction:

- Separate the fungal mycelium from the culture broth via filtration.
- Extract the culture filtrate successively three times with equal volumes of chloroform, followed by three extractions with equal volumes of ethyl acetate.
- Combine the ethyl acetate layers and concentrate under reduced pressure to yield a crude brown oil.

3. Purification:

- Subject the crude oil to column chromatography on silica gel (e.g., column size 40 x 3.5 cm).
- Elute the column with a chloroform-methanol solvent system (e.g., 9:1 v/v).
- Perform further purification of the **Aspinonene**-containing fractions by gel-permeation chromatography using Sephadex LH-20 (e.g., column size 1 cm) with methanol as the eluent.
- The reported yield of pure **Aspinonene** is approximately 68 mg per dm³ of culture broth from a 10 dm³ fermentor. [1]

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General experimental workflow for **Aspinonene**.

3.2. Cytotoxicity Assay (MTT Assay)

While specific data for **Aspinonene** is lacking, this standard protocol is used to assess the cytotoxic potential of related compounds.

- **Principle:** In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
- **Protocol:**
 - **Cell Seeding:** Seed cancer cells in 96-well plates (e.g., at a density of 5×10^3 cells/well) and incubate hours.
 - **Compound Treatment:** Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.
 - **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - **Formazan Solubilization:** Remove the medium and add 150 μ L of a solvent like DMSO to each well to dissolve formazan crystals.
 - **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The IC_{50} value (the concentration that causes 50% inhibition of cell growth) is calculated from dose-response curves.

3.3. Antibacterial Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds like **Aspinonene**.

- **Principle:** A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.
- **Protocol:**
 - **Compound Preparation:** Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Broth for bacteria).
 - **Inoculation:** Inoculate each well with a standardized bacterial suspension (e.g., to a final concentration 10^5 CFU/mL). Include positive (inoculum, no compound) and negative (broth only) controls.
 - **Incubation:** Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
 - **MIC Determination:** The MIC is the lowest concentration of the compound with no visible turbidity (growth).

Potential Biological Activity and Signaling Pathways

To date, extensive biological activity screening data for **Aspinonene** itself, such as IC_{50} values, are not widely available in the public domain. However, the structural similarity of **Aspinonene** to other bioactive fungal polyketides suggests it may possess interesting pharmacological properties. For instance, studies on a related dimeric naphthopyrone have revealed a mechanism of cytotoxicity involving the induction of apoptosis through a PI3K/Akt mediated PI3K/Akt signaling pathway. While this pathway has not been confirmed for **Aspinonene**, it represents a plausible mechanism of action to be investigated.

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Proposed ROS-mediated PI3K/Akt apoptotic pathway for a related compound.<[[11](https://www.google.com/ur`sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEle5ZLbC1Dg9rGzftc_JVaKNAU03JDAAeRocMypLmtj5PJpgyaX68RyjVPb0XipUoPvLmWeq_jaJRz3rIjGoWgSIJzBXZLowj1lqfdHyAhdEmJ4cQ4FFrVdJVAyXNb:1t04HhzMS-06Yn_Kf0XV55TBsfxgphKLFyeJEDlHPoJMyUmGHZLyr_0eWk9sjEfIE7ayzF3dm-j_MdRZig7IwZVhAIoIBP7k%3D)]/cent

The unique chemical structure and its biosynthetic relationship with other active compounds make **Aspinonene** an interesting candidate for future biological screening and drug discovery efforts.

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